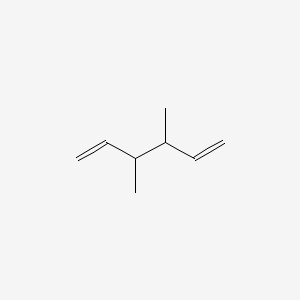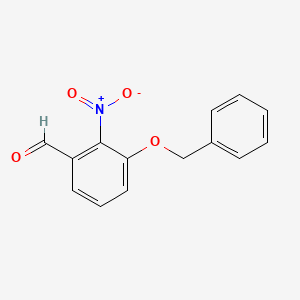
Digitoxigenin-3-beta-L-glucosylglycyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digitoxigenin-3-beta-L-glucosylglycyl ester is a complex organic compound belonging to the class of cardenolides, which are steroid lactones containing a furan-2-one moiety linked to the C17 atom of a cyclopenta[a]phenanthrene derivative . This compound is derived from digitoxigenin, a cardenolide that is the aglycone of digitoxin
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of digitoxigenin-3-beta-L-glucosylglycyl ester typically involves the esterification of digitoxigenin with a glucosylglycyl moiety. The process begins with the extraction of digitoxigenin from natural sources such as the foxglove plant (Digitalis purpurea) . The digitoxigenin is then subjected to a series of chemical reactions to introduce the glucosylglycyl ester group. Common reagents used in these reactions include glycosyl donors, glycosyl acceptors, and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production of this compound involves large-scale extraction of digitoxigenin followed by its chemical modification. The process is optimized to ensure high yield and purity of the final product. Techniques such as column chromatography and recrystallization are employed to purify the compound .
Chemical Reactions Analysis
Types of Reactions
Digitoxigenin-3-beta-L-glucosylglycyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups present in the compound, altering its properties.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon) .
Major Products Formed
The major products formed from the chemical reactions of this compound include various oxidized, reduced, and substituted derivatives. These products are often studied for their potential biological activities and therapeutic applications .
Scientific Research Applications
Digitoxigenin-3-beta-L-glucosylglycyl ester has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule in the study of cardenolides and their chemical properties.
Biology: Researchers investigate the biological activities of the compound, particularly its effects on cellular processes and signaling pathways.
Medicine: The compound is explored for its potential therapeutic applications, especially in the treatment of cardiac conditions.
Industry: This compound is used in the development of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of digitoxigenin-3-beta-L-glucosylglycyl ester involves its interaction with specific molecular targets, such as the Na+/K+ ATPase enzyme. By inhibiting this enzyme, the compound increases intracellular calcium levels, leading to enhanced cardiac contractility. This mechanism is similar to that of other cardiac glycosides, which are used to treat heart failure and other cardiac conditions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to digitoxigenin-3-beta-L-glucosylglycyl ester include:
Digitoxin: A cardiac glycoside with similar structure and mechanism of action.
Digoxin: Another cardiac glycoside used in the treatment of heart conditions.
Ouabain: A cardenolide with potent inhibitory effects on Na+/K+ ATPase.
Uniqueness
This compound is unique due to its specific glucosylglycyl ester group, which may confer distinct biological activities and therapeutic potential compared to other cardenolides. The presence of this ester group can influence the compound’s solubility, stability, and interaction with molecular targets .
Properties
CAS No. |
81072-27-7 |
|---|---|
Molecular Formula |
C31H47NO10 |
Molecular Weight |
593.7 g/mol |
IUPAC Name |
[14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] 2-(2,3,4,5,6-pentahydroxyhexylideneamino)acetate |
InChI |
InChI=1S/C31H47NO10/c1-29-8-5-19(42-26(37)14-32-13-23(34)27(38)28(39)24(35)15-33)12-18(29)3-4-22-21(29)6-9-30(2)20(7-10-31(22,30)40)17-11-25(36)41-16-17/h11,13,18-24,27-28,33-35,38-40H,3-10,12,14-16H2,1-2H3 |
InChI Key |
SCMYLIWDCTWJJB-UHFFFAOYSA-N |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC(=O)CN=CC(C(C(C(CO)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


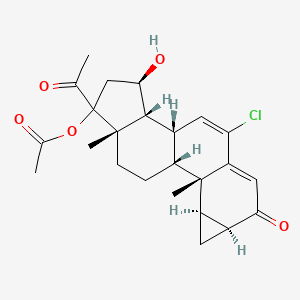
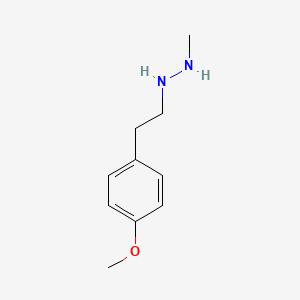
![Cyclopentanone, 2-methyl-3-[(1R)-1-methyl-2-propenyl]-, (2R,3R)-(9CI)](/img/structure/B13795698.png)
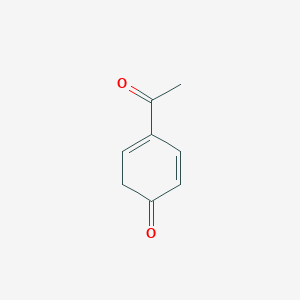
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795705.png)
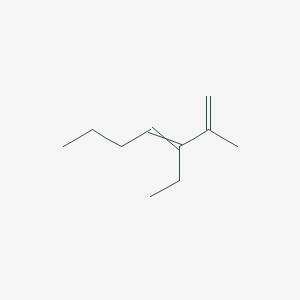
![(2S,4R)-N-[2-Chloro-1-[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methylsulfanyl-oxan-2-YL]propyl]-1-methyl-4-propyl-pyrrolidine-2-carboxamide](/img/structure/B13795714.png)
![Benzo[c]tellurophen-1(3H)-one](/img/structure/B13795725.png)
![[2,3-Dibenzoyloxy-3-(2-phenyltriazol-4-yl)propyl] benzoate](/img/structure/B13795739.png)
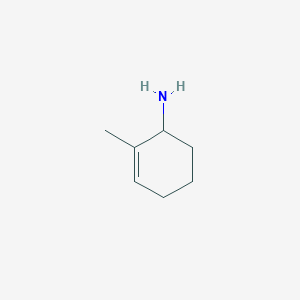
![Benzoic acid, 2-[(3-aminopropyl)amino]-](/img/structure/B13795743.png)
